N-(naphthalen-2-yl)-2-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}acetamide
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Overview
Description
N-(naphthalen-2-yl)-2-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a naphthalene ring, a nitrophenyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-yl)-2-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Naphthalen-2-yl Acetamide: This step involves the reaction of naphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid to form naphthalen-2-yl acetamide.
Introduction of the Sulfanyl Group: The naphthalen-2-yl acetamide is then reacted with a thiol compound, such as ethanethiol, under basic conditions to introduce the sulfanyl group.
Attachment of the Nitrophenyl Group: Finally, the compound is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to attach the nitrophenyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-yl)-2-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-(naphthalen-2-yl)-2-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)-2-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The overall effect depends on the specific biological context and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-2-yl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}acetamide: Similar structure but with a different position of the nitro group.
N-(naphthalen-2-yl)-2-{[2-(3-aminophenyl)-2-oxoethyl]sulfanyl}acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(naphthalen-2-yl)-2-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}acetamide is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical reactivity and biological activity. The combination of the naphthalene ring, nitrophenyl group, and sulfanylacetamide moiety provides a versatile scaffold for further modification and application in various fields.
Properties
Molecular Formula |
C20H16N2O4S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanylacetamide |
InChI |
InChI=1S/C20H16N2O4S/c23-19(16-6-3-7-18(11-16)22(25)26)12-27-13-20(24)21-17-9-8-14-4-1-2-5-15(14)10-17/h1-11H,12-13H2,(H,21,24) |
InChI Key |
RBEWHUXLHSTAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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